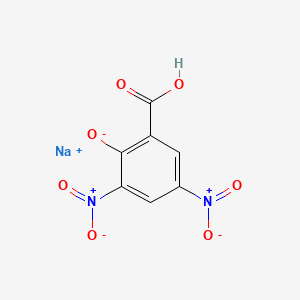

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt

Description

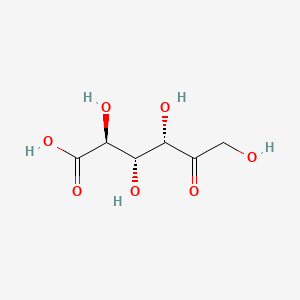

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt is a chemical compound with the molecular formula C₇H₄N₂O₇ and a molecular weight of approximately 228.12 g/mol . It is also known by other names, including salicylic acid, 3,5-dinitro- , 2-hydroxy-3,5-dinitrobenzoic acid , and 3,5-dinitrosalicylic acid . This compound is of interest due to its unique structure and potential applications.

Scientific Research Applications

Enzyme Kinetics in Glycoside Hydrolases

Sodium 3,5-dinitrosalicylate is extensively used in the quantification of reducing sugars during the study of enzyme kinetics, particularly for glycoside hydrolases . The compound’s reactivity allows for the rapid detection of reducing sugars, which are indicative of enzymatic activity when polysaccharide substrates undergo hydrolytic cleavage. This application is crucial for understanding the catalytic mechanisms and efficiency of glycoside hydrolases.

Analyzing Plant Biomass Degradation

In the field of bioenergy, Sodium 3,5-dinitrosalicylate plays a role in analyzing plant biomass degradation . By quantifying the reducing sugars released during the chemical and enzymatic hydrolysis of plant materials, researchers can evaluate the effectiveness of various biomass conversion processes, which is essential for developing sustainable biofuels.

Glycosidase Activity Measurement

The compound is also pivotal in measuring glycosidase activity, which is a subset of glycoside hydrolases . It helps in the quantitation of enzymatically released reducing sugars, providing insights into the breakdown of complex carbohydrates, which has implications in food science and nutrition.

Clinical Blood Analysis

Sodium 3,5-dinitrosalicylate finds application in clinical settings for the colorimetric determination of reducing sugars in blood samples . This is important for diagnosing and monitoring various health conditions, including diabetes, where blood sugar levels are a critical parameter.

Urine Analysis for Reducing Substances

The detection of reducing substances in urine is another application of Sodium 3,5-dinitrosalicylate . This analysis can help in the diagnosis of metabolic disorders and the monitoring of renal health.

In Vitro α-Amylase Inhibition Study

This compound is used to stop the reaction in in vitro α-amylase inhibition studies . Such studies are significant in the development of treatments for conditions like diabetes, where α-amylase plays a role in carbohydrate digestion.

properties

IUPAC Name |

sodium;2-carboxy-4,6-dinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O7.Na/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSMGADJZIODFU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N2NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

609-99-4 (Parent) | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046506881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6068480 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt | |

CAS RN |

46506-88-1 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046506881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3,5-dinitrosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the effect of Sodium 3,5-dinitrosalicylate on body temperature compared to dinitrophenols and why?

A1: Unlike dinitrophenols, which are known to increase body temperature, Sodium 3,5-dinitrosalicylate has been shown to cause a significant decrease in body temperature in animal models. [] This suggests that the presence of a carboxyl group (-COOH) in Sodium 3,5-dinitrosalicylate, absent in dinitrophenols, significantly alters its interaction with metabolic processes. Further research is needed to elucidate the exact mechanism behind this contrasting effect. []

Q2: How effective is Sodium 3,5-dinitrosalicylate as a photosensitizer for the degradation of the herbicide quinclorac?

A2: Based on research, Sodium 3,5-dinitrosalicylate, while a potential photosensitizer, is not as effective as other tested options for quinclorac degradation. A study demonstrated that Sodium 3,5-dinitrosalicylate (referred as PS-1 in the study) only achieved a 19.6% degradation rate of quinclorac in sand compared to a polycyclic quinone (PS-3) that reached 64.1%. [] This difference highlights the influence of a photosensitizer's structure on its effectiveness in promoting photodegradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.